molecular formula C25H23N3O5 B5058707 4-ethoxy-3-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

4-ethoxy-3-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B5058707
M. Wt: 445.5 g/mol
InChI Key: DCHZRHWWQGRXNB-UHFFFAOYSA-N
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Description

4-ethoxy-3-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multiple steps, including the formation of the benzoxazole ring, nitration, and subsequent coupling reactions. One common method involves the following steps:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with the nitrobenzamide under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The benzoxazole ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-ethoxy-3-amino-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzoxazole derivatives with additional functional groups.

Scientific Research Applications

4-ethoxy-3-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzoxazole ring and nitro group are key functional groups that interact with biological targets, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide: shares similarities with other benzoxazole and benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-ethoxy-3-nitro-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-4-32-23-11-9-17(14-21(23)28(30)31)24(29)26-19-7-5-6-18(12-19)25-27-20-13-16(15(2)3)8-10-22(20)33-25/h5-15H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHZRHWWQGRXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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